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Core Science & Biosynthesis

Foundational

5-TAMRA-DRVYIHP: A Technical Guide to its Physicochemical Properties and Applications

This guide provides a detailed technical overview of the fluorescently labeled peptide 5-TAMRA-DRVYIHP, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of the fluorescently labeled peptide 5-TAMRA-DRVYIHP, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, methodologies for its characterization, and its applications, with a focus on the practical implications of its molecular weight and extinction coefficient.

Introduction: The Fusion of a Workhorse Fluorophore and a Bioactive Peptide

5-TAMRA-DRVYIHP is a bioconjugate composed of two key functional moieties: the well-established fluorescent dye, 5-Carboxytetramethylrhodamine (5-TAMRA), and the heptapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP). This peptide sequence is a fragment of Angiotensin II, a hormone involved in the regulation of blood pressure and cardiovascular systems[1]. The covalent linkage of 5-TAMRA to the N-terminus of the DRVYIHP peptide bestows upon it a strong and photostable orange-red fluorescence, making it a valuable tool for a variety of research applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) studies, and binding assays[2][3].

The single isomer 5-TAMRA is often preferred over mixtures of 5- and 6-TAMRA for labeling peptides and proteins as it can lead to better resolution in HPLC purification, ensuring a more homogeneous product for sensitive and reproducible experimental results[4][5].

Core Physicochemical Properties

The utility of 5-TAMRA-DRVYIHP in quantitative studies is fundamentally dependent on an accurate understanding of its molecular weight and molar extinction coefficient. These parameters are crucial for determining concentrations, calculating labeling efficiencies, and interpreting fluorescence data.

PropertyValueSource
Molecular Weight 1313.46 g/mol [6]
Molecular Formula C66H84N14O15[6]
Extinction Coefficient (ε) of 5-TAMRA ~90,000 - 95,000 M⁻¹cm⁻¹ at ~546 nm[3][7][8]
Excitation Maximum (λex) of 5-TAMRA ~546 nm[2][3][9]
Emission Maximum (λem) of 5-TAMRA ~579 - 580 nm[2][3][9]

Note: The extinction coefficient of the conjugate is dominated by the 5-TAMRA fluorophore at its maximum absorbance wavelength. The peptide itself has a negligible absorbance in this region.

The molecular weight of the conjugate is a sum of the molecular weight of the DRVYIHP peptide and the 5-TAMRA moiety, accounting for the loss of a water molecule during the amide bond formation. The extinction coefficient is a measure of how strongly the molecule absorbs light at a specific wavelength and is a critical parameter for the Beer-Lambert law, which relates absorbance to concentration.

Methodologies for Characterization

To ensure the quality and accuracy of experimental results, it is imperative to verify the physicochemical properties of 5-TAMRA-DRVYIHP. Here, we outline standard protocols for determining its molecular weight and extinction coefficient.

Molecular Weight Verification via Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of molecules with high accuracy.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of 5-TAMRA-DRVYIHP in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the multiply charged ions of the molecule (in ESI) or a singly charged ion (in MALDI). Deconvolute the ESI spectrum or directly use the m/z of the singly charged peak in MALDI to determine the molecular weight. The experimentally determined value should be within an acceptable error range of the theoretical molecular weight (1313.46 Da).

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_result Result a Dissolve 5-TAMRA-DRVYIHP b Dilute to 1 mg/mL a->b c Infuse into MS b->c d Acquire Spectrum c->d e Data Analysis d->e f Verified Molecular Weight e->f

Workflow for Molecular Weight Verification.
Determination of Extinction Coefficient via UV-Visible Spectrophotometry

The Beer-Lambert law (A = εcl) is the guiding principle for this determination, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of 5-TAMRA-DRVYIHP and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mM).[3]

  • Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Measure Absorbance: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the maximum absorbance wavelength of 5-TAMRA (approximately 546 nm). Use the same buffer as a blank.

  • Plot a Calibration Curve: Plot the absorbance values against the corresponding concentrations.

  • Calculate Extinction Coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε) when the path length is 1 cm.

Spectrophotometry_Workflow cluster_solution_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation a Prepare Stock Solution b Create Serial Dilutions a->b c Measure Absorbance at λmax b->c d Plot Absorbance vs. Concentration c->d e Determine Extinction Coefficient d->e

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Exploratory

Illuminating the Protective RAS Axis: A Technical Guide to 5-TAMRA-DRVYIHP in Mas Receptor Research

Executive Summary The Renin-Angiotensin System (RAS) is no longer viewed merely as a linear endocrine cascade ending in Angiotensin II-mediated vasoconstriction. The elucidation of the ACE2/Ang-(1-7)/Mas receptor (MasR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Renin-Angiotensin System (RAS) is no longer viewed merely as a linear endocrine cascade ending in Angiotensin II-mediated vasoconstriction. The elucidation of the ACE2/Ang-(1-7)/Mas receptor (MasR) axis revealed a parallel, protective pathway that counter-regulates the classical system, offering profound anti-inflammatory, vasodilatory, and regenerative benefits[1].

To interrogate this axis, researchers require robust tools to track the endogenous heptapeptide Ang-(1-7). 5-TAMRA-DRVYIHP is a precision-engineered fluorescent probe that has revolutionized our ability to visualize and quantify MasR kinetics, bypassing the regulatory and safety burdens of traditional radioligand assays. As a Senior Application Scientist, I have structured this whitepaper to provide a deep, mechanistic understanding of this probe, alongside self-validating experimental protocols designed for rigorous reproducibility.

Molecular Anatomy & Design Rationale

5-TAMRA-DRVYIHP is a synthetic conjugate combining the bioactive sequence of Ang-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) with the bright, photostable fluorophore 5-Carboxytetramethylrhodamine (5-TAMRA)[2]. The resulting molecule has a molecular weight of 1313.46 g/mol [3].

The Causality of Structural Design: Why attach the fluorophore to the N-terminus? Structure-activity relationship (SAR) studies dictate that the C-terminal Proline (Pro7) and the adjacent Histidine (His6) are absolute prerequisites for MasR recognition and activation. Bulky modifications at the C-terminus completely abrogate binding. Conversely, the N-terminal Aspartate (Asp1) can tolerate the addition of the 5-TAMRA moiety while retaining sufficient receptor affinity to function as a highly specific probe .

Quantitative Data Summaries

Table 1: Photophysical and Biochemical Properties of 5-TAMRA-DRVYIHP

PropertySpecification
Peptide Sequence Asp-Arg-Val-Tyr-Ile-His-Pro (Ang 1-7)
Fluorophore 5-Carboxytetramethylrhodamine (5-TAMRA)
Molecular Weight 1313.46 g/mol [3]
Excitation / Emission Max ~546 nm / ~579 nm
Target Receptor Mas Receptor (MasR)[1]
Typical Purity ≥ 98.00% (HPLC)[2]

Table 2: Comparative Analysis of MasR Interrogation Modalities

ModalitySensitivitySpatial ResolutionMultiplexing CapabilitySafety / Handling
Radioligand ( 125 I-Ang 1-7) Very High (pM)Poor (Bulk lysate only)NoneHigh Hazard (Requires shielding)
Fluorescent (5-TAMRA-DRVYIHP) High (nM)Excellent (Subcellular)High (Compatible with GFP/DAPI)Safe (Standard laboratory protocols)
Label-Free (SPR / BLI) High (nM - pM)None (In vitro only)LowSafe (Requires purified proteins)

Signaling Context & Pathway Integration

To effectively utilize 5-TAMRA-DRVYIHP, one must understand where it intercepts the RAS cascade. The probe acts as a competitive surrogate for endogenous Ang-(1-7), allowing researchers to map the spatial distribution and internalization dynamics of the Mas receptor.

RAS_Pathway Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) (DRVYIHP) AngI->Ang17 Neprilysin AT1R AT1 Receptor (Harmful Axis) AngII->AT1R Agonist AngII->Ang17 ACE2 MasR Mas Receptor (Protective Axis) Ang17->MasR Endogenous Agonist Probe 5-TAMRA-DRVYIHP (Fluorescent Probe) Probe->MasR Competitive Binding

Fig 1: RAS pathway highlighting the MasR protective axis and 5-TAMRA-DRVYIHP binding dynamics.

Self-Validating Experimental Protocols

As an application scientist, I cannot overstate the importance of internal controls. A protocol must be a "self-validating system" —meaning any failure in the assay mechanics should be immediately obvious from the control data, preventing false positives.

Below is the gold-standard workflow for quantifying MasR internalization.

Workflow Seed 1. Cell Seeding & Starvation PreInc 2. Pre-incubation (Vehicle vs. A779) Seed->PreInc Probe 3. 5-TAMRA-DRVYIHP Incubation (37°C) PreInc->Probe Wash1 4a. Acid Wash (Strips Surface) Probe->Wash1 Wash2 4b. PBS Wash (Retains Surface) Probe->Wash2 Read1 Internalized Fraction Wash1->Read1 Read2 Total Binding Fraction Wash2->Read2

Fig 2: Workflow for quantifying MasR-mediated internalization using differential washing.

Step-by-Step Methodology & Causality

1. Cell Seeding & Serum Starvation

  • Action: Seed MasR-expressing cells (e.g., Mas-transfected CHO cells) and starve in serum-free media for 4-6 hours prior to the assay.

  • Causality: Fetal Bovine Serum (FBS) contains endogenous proteases and trace angiotensin peptides. Starvation prevents the premature degradation of 5-TAMRA-DRVYIHP and ensures the Mas receptors are fully recycled to the cell surface, maximizing the dynamic range of the assay.

2. Pharmacological Blockade (The Specificity Control)

  • Action: Pre-incubate the negative control wells with 10 µM A779 (a selective MasR antagonist) or unlabeled Ang-(1-7) for 30 minutes.

  • Causality: 5-TAMRA is highly lipophilic and can exhibit non-specific membrane partitioning. If the fluorescence signal in the A779-treated wells is identical to the untreated wells, the binding is non-specific. A successful assay requires A779 to significantly quench the signal, validating MasR-specific interaction.

3. Probe Incubation (Temperature Routing)

  • Action: Add 100 nM 5-TAMRA-DRVYIHP. Incubate the "Internalization Plate" at 37°C and the "Surface Binding Plate" at 4°C for 45 minutes.

  • Causality: GPCR endocytosis is an energy-dependent process. At 4°C, the lipid bilayer rigidifies and endocytosis is halted; the probe can only bind to the surface. At 37°C, the receptor-ligand complex is actively internalized into endosomes.

4. Differential Washing (The Acid Stripping Technique)

  • Action: Wash the total binding wells with cold PBS. Wash the internalization wells with a mild Acid Buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5) for exactly 2 minutes, followed by neutralization with PBS .

  • Causality: The acid wash disrupts the electrostatic and hydrogen bonds between 5-TAMRA-DRVYIHP and the extracellular domain of the MasR, stripping away surface-bound probe. Because the acid cannot penetrate the intact plasma membrane in 2 minutes, any remaining fluorescence is strictly intracellular (internalized). Self-Validation Check: If your 4°C plate shows high fluorescence after an acid wash, your acid wash failed to strip the surface.

5. Acquisition & Analysis

  • Action: Analyze via Flow Cytometry (Excitation: 561 nm laser; Emission filter: 582/15 nm) or Confocal Microscopy.

References

  • Santos RA, Simoes e Silva AC, Maric C, et al. "Angiotensin-(1-7) is an endogenous ligand for the G protein-coupled receptor Mas." Proceedings of the National Academy of Sciences, 2003. URL:[Link]

  • Santos RA, Campagnole-Santos MJ, Baracho NC, et al. "Characterization of a new angiotensin antagonist selective for angiotensin-(1-7): Evidence that the actions of angiotensin-(1-7) are mediated by specific angiotensin receptors." Brain Research Bulletin, 1994. URL:[Link]

  • Koenig JA, Edwardson JM. "Endocytosis and recycling of G protein-coupled receptors." Trends in Pharmacological Sciences, 1997. URL:[Link]

  • US Patent 9732074B2. "Methods, compounds, and compositions for the treatment of angiotensin-related diseases." Google Patents, 2017.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Peptide-MHC Class I Interactions Using 5-TAMRA-DRVYIHP in Flow Cytometry

Abstract The interaction between antigenic peptides and Major Histocompatibility Complex (MHC) class I molecules is a critical determinant of T-cell mediated immunity. Quantifying this interaction is fundamental for epit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The interaction between antigenic peptides and Major Histocompatibility Complex (MHC) class I molecules is a critical determinant of T-cell mediated immunity. Quantifying this interaction is fundamental for epitope discovery, vaccine development, and immunotherapeutic screening. This application note provides a comprehensive technical guide for utilizing the fluorescently labeled peptide, 5-TAMRA-DRVYIHP, for the quantitative analysis of peptide binding to the murine MHC class I molecule H-2Db via flow cytometry. We present detailed, field-proven protocols for direct binding assays and competitive inhibition assays, including essential insights into experimental design, data analysis, and interpretation.

Introduction: The "Why" and "How"

The presentation of viral or tumor-derived peptides by MHC class I molecules on the cell surface is the trigger for cytotoxic T lymphocyte (CTL) recognition and elimination of compromised cells. The affinity and stability of the peptide-MHC (pMHC) complex are key parameters that correlate with the immunogenicity of a given peptide epitope.[1] Therefore, robust methods to measure these interactions are invaluable.

The 5-TAMRA-DRVYIHP probe is a synthetic peptide corresponding to an angiotensin (1-7) fragment, labeled with the bright, photostable fluorophore 5-Carboxytetramethylrhodamine (5-TAMRA).[2] The DRVYIHP sequence is known to bind to certain receptors, and its fluorescent conjugate allows for direct visualization and quantification in cellular assays.[2] This application note focuses on its use as a high-affinity probe for analyzing binding dynamics on cells expressing the relevant MHC class I allele.

Core Principle: The assay leverages the direct binding of this fluorescent peptide to its target MHC molecule. The fluorescence intensity measured by a flow cytometer is directly proportional to the number of pMHC complexes on the cell surface. This allows for:

  • Direct Quantification: Measuring the baseline expression and peptide-loading capacity of MHC molecules.

  • Competitive Binding Analysis: Determining the binding affinity of unlabeled test peptides by measuring their ability to compete with and displace the 5-TAMRA-DRVYIHP probe.[3][4][5]

The Ideal Cellular Model: TAP-Deficient Cell Lines To accurately measure the binding of exogenous peptides, it is crucial to use cell lines with a minimized background of endogenously loaded peptides. Transporter associated with Antigen Processing (TAP)-deficient cell lines, such as the murine RMA-S or human T2 cells, are ideal for this purpose.[6][7][8][9][10] These cells have a defect in transporting peptides from the cytosol into the endoplasmic reticulum, leading to a high number of "empty" or unstably loaded MHC class I molecules on their surface that are readily available to bind exogenous peptides.[6][7][8][11] Incubating these cells with a stabilizing peptide significantly increases the surface expression of pMHC complexes, a phenomenon that is the basis for this assay.[6][12][13]

Materials and Reagents

Reagents
  • Peptides:

    • 5-TAMRA-DRVYIHP (Probe Peptide)

    • Unlabeled Test Peptides (Competitors)

    • High-Affinity Unlabeled Positive Control Peptide

    • Irrelevant, Non-binding Unlabeled Negative Control Peptide

  • Cells:

    • RMA-S (murine, H-2b haplotype) or other suitable TAP-deficient cell line expressing the MHC allele of interest.[6][8]

  • Buffers and Media:

    • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine).[6]

    • Flow Cytometry Staining Buffer (e.g., PBS, 2% FBS, 0.05% Sodium Azide).[14]

    • Phosphate-Buffered Saline (PBS).

  • Other:

    • DMSO (for peptide reconstitution).[15]

    • Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).

Equipment
  • Flow Cytometer (equipped with a laser suitable for 5-TAMRA excitation, e.g., 561 nm).[16]

  • Laminar Flow Hood

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Vortex Mixer

  • Ice Bucket

Experimental Protocols

Foundational Protocol: Direct Staining and Probe Titration

Causality: Before performing a competition assay, it is essential to determine the optimal, non-saturating concentration of the 5-TAMRA-DRVYIHP probe. A sub-saturating concentration ensures that there is room for competition by the unlabeled test peptides.

Step-by-Step Methodology:

  • Cell Preparation: Culture RMA-S cells to a healthy density. Harvest and wash the cells twice with ice-cold Flow Cytometry Staining Buffer. Resuspend cells at a concentration of 1-2 x 106 cells/mL in staining buffer.

  • Probe Reconstitution: Reconstitute lyophilized 5-TAMRA-DRVYIHP in DMSO to create a 1 mM stock solution.[15] Store at -20°C or colder, protected from light.[15][17]

  • Serial Dilution: Prepare a series of dilutions of the 5-TAMRA-DRVYIHP probe in staining buffer. A suggested range is 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0.03 µM.

  • Staining:

    • Aliquot 100 µL of the cell suspension (~1-2 x 105 cells) into flow cytometry tubes.

    • Add 10 µL of each peptide dilution to the respective tubes. Include an "unstained" control tube with only cells.

    • Incubate for 2-4 hours at room temperature or 4°C, protected from light. Gentle agitation is recommended.

  • Washing: Wash cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound peptide. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Acquisition: Resuspend cells in 300-500 µL of staining buffer. Add a viability dye just before analysis. Acquire data on the flow cytometer. The 5-TAMRA signal is typically detected using excitation around 546-555 nm and emission around 576-580 nm, often in the PE-Texas Red or similar channel.[2]

Data Interpretation: Plot the Mean Fluorescence Intensity (MFI) against the probe concentration. Select a concentration for the competition assay that is on the linear portion of the binding curve, typically yielding 70-80% of the maximum signal. This ensures sensitivity to competitive inhibition.

Core Protocol: Competitive Binding Assay

Causality: This protocol quantifies the binding affinity of an unlabeled test peptide by measuring its ability to prevent the binding of the fluorescent probe. The resulting IC50 value (the concentration of test peptide that inhibits 50% of the probe's binding) is an inverse measure of the test peptide's affinity.[3]

Caption: Experimental workflow for the competitive peptide binding assay.

Step-by-Step Methodology:

  • Cell Preparation: Prepare RMA-S cells as described in Protocol 4.1, Step 1.

  • Reagent Preparation:

    • Prepare a fixed, sub-saturating concentration of 5-TAMRA-DRVYIHP as determined in Protocol 4.1.

    • Prepare serial dilutions of your unlabeled test peptides, positive control peptide, and negative control peptide. A broad range (e.g., 100 µM to 1 nM) is recommended for initial screening.

  • Competition Reaction:

    • Aliquot 100 µL of the cell suspension into a 96-well plate or flow tubes.

    • Add the various concentrations of unlabeled peptides to the cells.

    • Crucially, establish proper controls:

      • No Competitor (100% Signal): Cells + 5-TAMRA-DRVYIHP only.

      • Unstained (0% Signal): Cells only.

      • Positive Control: Cells + Positive Control Peptide + 5-TAMRA-DRVYIHP.

      • Negative Control: Cells + Negative Control Peptide + 5-TAMRA-DRVYIHP.

    • Immediately add the fixed concentration of 5-TAMRA-DRVYIHP to all wells/tubes (except the unstained control).

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Washing and Acquisition: Follow steps 5 and 6 from Protocol 4.1.

Data Analysis and Visualization

Gating Strategy

Effective data analysis begins with a stringent gating strategy to isolate the cell population of interest.[18]

  • Time Gate: First, visualize a time parameter versus a scatter parameter to exclude any signal bursts or flow disruptions during acquisition.

  • Singlet Gate: Gate on single cells using Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) to exclude doublets.

  • Live Cell Gate: Use a plot of your viability dye vs. Side Scatter (SSC-A) to gate on the live (viability dye-negative) population.

  • Analysis: Analyze the 5-TAMRA fluorescence (e.g., PE-Texas Red channel) only within the "Live, Single Cells" gate. The geometric Mean Fluorescence Intensity (gMFI) is the standard metric for quantification.

IC50 Calculation
  • Data Normalization: To compare across experiments, normalize the data.[19]

    • The gMFI of the "No Competitor" sample represents 100% binding.

    • The gMFI of the "Unstained" sample represents 0% binding.

    • Calculate the "% Inhibition" for each test peptide concentration using the formula: % Inhibition = 100 * (1 - [(MFI_sample - MFI_unstained) / (MFI_no_competitor - MFI_unstained)])

  • Curve Fitting: Plot the "% Inhibition" against the log of the competitor peptide concentration. Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)") in a program like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value.

Table 1: Example Data and Normalization

[Competitor] (µM)gMFI% Binding% Inhibition
Unstained (0% binding)2500.0%100.0%
0 (100% binding)20250100.0%0.0%
0.011985098.0%2.0%
0.11645081.0%19.0%
11025050.0%50.0%
10425020.0%80.0%
1008503.0%97.0%

From this data, the calculated IC50 would be 1 µM.

G cluster_surface Cell Surface cluster_ligands Extracellular Environment MHC Empty H-2Db TAMRA 5-TAMRA-DRVYIHP TAMRA->MHC Binding -> Fluorescence Competitor Unlabeled Test Peptide Competitor->MHC Competition -> No Signal

Caption: Competitive binding of labeled and unlabeled peptides to MHC.

Trustworthiness: Self-Validating Systems

A robust protocol is a self-validating one. Ensure the integrity of every experiment by including:

  • Positive Control Peptide: A known high-affinity binder for your MHC allele should produce a potent inhibition curve, validating that the assay system is working correctly.

  • Negative Control Peptide: A peptide with a sequence known not to bind the MHC allele should show no inhibition, confirming the specificity of the binding interaction.

  • Cell Controls: Always include unstained cells to set the baseline for autofluorescence and single-color stained cells for compensation setup if additional markers are used.

Conclusion

The 5-TAMRA-DRVYIHP flow cytometry assay is a powerful, quantitative, and relatively high-throughput method for characterizing the binding of peptides to MHC class I molecules. By employing TAP-deficient cell lines and a carefully designed competitive binding format, researchers can accurately determine the IC50 values of novel epitopes, screen for immunomodulatory compounds, and gain deeper insights into the molecular basis of T-cell immunity.

References

  • A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • 5-Tamra-DRVYIHP ;DRVYIHP - 楚肽生物科技. (2025, April 29). Chutide. Retrieved March 28, 2024, from [Link]

  • Peptide loading of empty major histocompatibility complex molecules on RMA-S cells allows the induction of primary cytotoxic T lymphocyte responses - PubMed. (1992, December 1). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Bio-Techne. (n.d.). Bio-Techne. Retrieved March 28, 2024, from [Link]

  • Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture. (2001, May 1). Current Protocols in Immunology. Retrieved March 28, 2024, from [Link]

  • The RMA-S lymphoma mutant; consequences of a peptide loading defect on immunological recognition and graft rejection - National Open Access Monitor, Ireland. (n.d.). National Open Access Monitor. Retrieved March 28, 2024, from [Link]

  • MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • Peptide-Dependent Expression of HLA-B7 on Antigen Processing-Deficient T2 Cells'. (1996, May 15). The Journal of Immunology. Retrieved March 28, 2024, from [Link]

  • Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • Direct binding of peptide to empty MHC class I molecules on intact cells and in vitro - PubMed. (1990, August 10). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • 5-TAMRA Dye Profile - FluoroFinder. (n.d.). FluoroFinder. Retrieved March 28, 2024, from [Link]

  • The first step of peptide selection in antigen presentation by MHC class I molecules - PNAS. (2015, January 20). Proceedings of the National Academy of Sciences. Retrieved March 28, 2024, from [Link]

  • Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC. (2013, October 21). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells - Spandidos Publications. (2018, February 16). Spandidos Publications. Retrieved March 28, 2024, from [Link]

  • MHC/Peptide Competition Binding Assays - Creative BioMart. (n.d.). Creative BioMart. Retrieved March 28, 2024, from [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC. (2018, March 10). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 - Frontiers. (n.d.). Frontiers. Retrieved March 28, 2024, from [Link]

  • CreMap™ MHC-Peptide Binding Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved March 28, 2024, from [Link]

  • Histone H1 derived Peptide - (5-TAMRA) labeled - AddexBio Product Detail. (n.d.). AddexBio. Retrieved March 28, 2024, from [Link]

  • Competition-based cellular peptide binding assay for HLA class I - PubMed. (2004, September 15). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • 5-Tamra-DRVYIHP | 寡核苷酸 - MCE. (n.d.). MCE. Retrieved March 28, 2024, from [Link]

  • Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery | Biochemistry - ACS Publications. (2005, August 26). ACS Publications. Retrieved March 28, 2024, from [Link]

  • A Mechanistic Model for Predicting Cell Surface Presentation of Competing Peptides by MHC Class I Molecules - Frontiers. (n.d.). Frontiers. Retrieved March 28, 2024, from [Link]

  • Gating Strategies for Effective Flow Cytometry Data Analysis - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies. Retrieved March 28, 2024, from [Link]

  • Flow cytometric evaluation of competitive binding of various... - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2024, from [Link]

  • Mapping the peptide binding groove of MHC class I - bioRxiv. (2021, September 2). bioRxiv. Retrieved March 28, 2024, from [Link]

  • Efficient MHC class I-peptide binding is required but does not ensure MHC class I-restricted immunogenicity - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2024, from [Link]

  • A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands - MDPI. (2023, May 7). MDPI. Retrieved March 28, 2024, from [Link]

  • Flow Cytometry Protocols. (n.d.). Humana Press. Retrieved March 28, 2024, from [Link]

  • Peptide binding to MHC class I is determined by individual pockets in the binding groove. (n.d.). EMBO Journal. Retrieved March 28, 2024, from [Link]

  • Identification of MHC Class I H-2 Kb/Db-Restricted Immunogenic Peptides Derived from Retinal Proteins | IOVS. (2006, September 15). Investigative Ophthalmology & Visual Science. Retrieved March 28, 2024, from [Link]

Sources

Application

live cell imaging with 5-TAMRA-DRVYIHP fluorescent peptide

Application Note & Protocol: Live-Cell Imaging of Mas Receptor Dynamics using 5-TAMRA-DRVYIHP Introduction & Mechanistic Background Angiotensin-(1-7) [sequence: DRVYIHP] is a critical endogenous heptapeptide that constit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Live-Cell Imaging of Mas Receptor Dynamics using 5-TAMRA-DRVYIHP

Introduction & Mechanistic Background

Angiotensin-(1-7) [sequence: DRVYIHP] is a critical endogenous heptapeptide that constitutes the protective axis of the renin-angiotensin system (RAS)[1][2]. Generated primarily through the cleavage of Angiotensin II by Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7) counteracts vasoconstrictive and pro-inflammatory pathways by specifically binding to the G-protein-coupled Mas receptor (MasR)[3][4].

To interrogate the spatiotemporal dynamics, receptor trafficking, and binding kinetics of this interaction in real-time, researchers utilize 5-TAMRA-DRVYIHP [5][6]. This engineered probe consists of the native Ang-(1-7) sequence N-terminally conjugated to a 5-carboxytetramethylrhodamine (5-TAMRA) fluorophore. TAMRA is selected for live-cell imaging due to its high photostability, pH-insensitivity within the physiological range, and an emission profile (orange/red) that avoids the high autofluorescence typical of biological samples in the blue/green spectra.

RAS_Pathway AngII Angiotensin II (Pro-inflammatory) ACE2 ACE2 Enzyme AngII->ACE2 Cleavage Ang17 Ang-(1-7) (DRVYIHP) ACE2->Ang17 Generates MasR Mas Receptor (MasR) (Plasma Membrane) Ang17->MasR Endogenous Ligand TamraAng 5-TAMRA-DRVYIHP (Fluorescent Probe) TamraAng->MasR Binds & Illuminates Endosome Receptor Internalization (Early Endosomes) MasR->Endosome Agonist-induced Trafficking Signaling Vasodilation & Anti-proliferation MasR->Signaling Akt/NO Activation

Fig 1: ACE2-mediated generation of Ang-(1-7) and MasR targeting by 5-TAMRA-DRVYIHP.

Experimental Design & Causality

A robust live-cell imaging experiment must be designed around the biochemical vulnerabilities of the peptide and the promiscuity of GPCRs.

The Serum-Free Imperative: Fetal Calf Serum (FCS), universally used in cell culture, contains high levels of endogenous ACE2 and other peptidases that rapidly degrade angiotensin peptides[7]. Conducting imaging or pre-incubation in serum-containing media will destroy the 5-TAMRA-DRVYIHP probe before it can bind its target. Therefore, all imaging must be conducted in a strictly serum-free Live-Cell Imaging Buffer (LCIB).

Self-Validating System (Competitive Antagonism): Fluorescent peptides can sometimes exhibit non-specific membrane partitioning due to the hydrophobicity of the fluorophore. To ensure the protocol is self-validating, a parallel control must be run using A779 (D-Ala7-Ang-(1-7)) , a highly selective MasR competitive antagonist[8]. Furthermore, because Ang-(1-7) can exhibit weak cross-reactivity with the Angiotensin II Type 1 Receptor (AT1R) at high concentrations, Losartan is frequently included in control panels to rule out AT1R-mediated internalization[9].

Table 1: Quantitative Parameters for Live-Cell Imaging
ParameterOptimal ValueMechanistic Rationale
Probe Concentration 100 nM – 250 nMMaximizes specific MasR binding while preventing saturation of non-specific lipid domains.
Excitation / Emission 545 nm / 575 nmMatches the 5-TAMRA spectral profile; avoids cellular autofluorescence.
Incubation Time 15 – 30 minutesProvides sufficient time for GPCR binding and subsequent clustering into early endosomes[3][4].
A779 (Antagonist) 1 µM – 10 µMA 10x to 40x molar excess ensures complete competitive blockade of the MasR binding pocket[8].
Losartan (AT1R Blocker) 1 µMPrevents off-target binding to AT1R, ensuring signal is strictly MasR-dependent[9].

Step-by-Step Methodology: MasR Internalization Assay

Phase 1: Reagent Preparation

  • Probe Reconstitution: Dissolve lyophilized 5-TAMRA-DRVYIHP in LC-MS grade DMSO to yield a 1 mM stock. Aliquot into opaque tubes and store at -20°C to prevent photobleaching and freeze-thaw degradation[2].

  • Buffer Formulation: Prepare Live-Cell Imaging Buffer (LCIB) consisting of Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 0.1% Bovine Serum Albumin (BSA). Do not add FCS[7].

Phase 2: Cell Preparation & Synchronization 3. Seed MasR-expressing cells (e.g., MasR-transfected HEK293T or endogenous human umbilical vein endothelial cells) onto 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent. 4. Wash the cells three times with pre-warmed (37°C) PBS to remove all traces of serum peptidases. 5. Starvation: Incubate cells in LCIB for 1 hour at 37°C. Causality: This step clears endogenous ligands from the receptors and synchronizes MasR presentation at the plasma membrane.

Phase 3: Self-Validating Treatment Workflow 6. Control Dish (Validation): Pre-incubate cells with 10 µM A779 (MasR antagonist) and 1 µM Losartan (AT1R antagonist) in LCIB for 15 minutes at 37°C[8][9]. 7. Experimental Dish: Maintain in LCIB vehicle. 8. Labeling: Add 5-TAMRA-DRVYIHP to a final concentration of 250 nM to both dishes. 9. Incubate at 37°C for 20 minutes to allow for ligand-receptor complex formation and clathrin-mediated endocytosis[3]. 10. Wash both dishes three times with warm LCIB to remove unbound fluorescent peptide, drastically reducing background noise.

Phase 4: Confocal Data Acquisition 11. Transfer dishes to a humidified, temperature-controlled (37°C) stage on a confocal microscope. 12. Excite the TAMRA fluorophore using a 561 nm laser line. Collect emission between 570–620 nm. 13. Acquire Z-stack images to differentiate between plasma membrane binding (ring-like fluorescence) and internalized receptor complexes (cytosolic puncta)[4].

Workflow Start Seed MasR Cells in Glass-Bottom Dish Wash Wash & Starve (1h) (Serum-Free LCIB) Start->Wash Split Experimental Split Wash->Split Antagonist Pre-incubate A779 (10 µM, 15 min) Split->Antagonist Control Vehicle Vehicle Control (LCIB only) Split->Vehicle Test Probe Add 5-TAMRA-DRVYIHP (250 nM, 20 min) Antagonist->Probe Vehicle->Probe Wash2 Wash Unbound Probe (3x LCIB) Probe->Wash2 Image Confocal Imaging (561 nm Laser) Wash2->Image Validate Validation: Specific Signal = (Vehicle) - (A779) Image->Validate Compare Signal

Fig 2: Self-validating live-cell imaging workflow using competitive antagonism.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Rapid loss of fluorescence during imaging 1. Photobleaching of TAMRA.2. Peptide degradation by residual serum ACE2[7].1. Reduce 561 nm laser power to <5%.2. Ensure strict adherence to serum-free LCIB; increase pre-washes.
High diffuse background signal Probe concentration exceeds receptor Kd, leading to non-specific lipid partitioning.Titrate 5-TAMRA-DRVYIHP down to 100 nM. Increase the number of post-incubation wash steps.
Fluorescence observed in A779 control dish Cross-reactivity with other RAS receptors (e.g., AT1R)[9] or scavenger receptor uptake.Co-incubate with 1 µM Losartan. If signal persists, it is non-receptor mediated endocytosis (pinocytosis).
Lack of cytosolic puncta (No internalization) Receptor desensitization or impaired endosomal machinery.Ensure cells were properly starved for 1 hour prior to imaging to resensitize and recycle MasR to the membrane.

Sources

Method

Application Note: In Vitro Binding Assays and Receptor Internalization Profiling Using 5-TAMRA-DRVYIHP

Introduction & Biological Context The renin-angiotensin system (RAS) is a master regulator of cardiovascular and renal physiology. Historically, research focused heavily on the ACE/Angiotensin II (Ang II)/AT1 receptor ax...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The renin-angiotensin system (RAS) is a master regulator of cardiovascular and renal physiology. Historically, research focused heavily on the ACE/Angiotensin II (Ang II)/AT1 receptor axis, which drives vasoconstriction, inflammation, and fibrosis. However, the discovery of the counter-regulatory ACE2/Ang-(1-7)/Mas receptor (MasR) axis has fundamentally shifted therapeutic paradigms 1[1]. The enzyme ACE2 cleaves Ang II to generate the heptapeptide Ang-(1-7) (sequence: DRVYIHP), which binds the G-protein-coupled Mas receptor to elicit potent vasodilatory and tissue-protective effects 2[2].

To interrogate this protective axis in vitro, 5-TAMRA-DRVYIHP serves as an indispensable molecular tool. It is a synthetic Ang-(1-7) peptide conjugated at its N-terminus to 5-carboxytetramethylrhodamine (5-TAMRA) 3[3].

The Causality of Probe Selection: Why utilize a TAMRA-conjugated peptide instead of traditional radioligands (e.g., 125 I-Ang-(1-7)) or FITC-labeled variants?

  • Safety & Stability: It eliminates the regulatory and degradation hurdles associated with radioactive isotopes.

  • Optical Superiority: TAMRA possesses a high extinction coefficient and a red-shifted emission profile ( λex​ ~546 nm, λem​ ~579 nm). This red shift is critical in cell-based assays because it bypasses the blue/green auto-fluorescence natively emitted by cellular proteins and culture media, yielding a drastically improved signal-to-noise ratio.

Mechanistic Pathway

MasR_Pathway AngII Angiotensin II (Ang II) ACE2 ACE2 Enzyme AngII->ACE2 Cleaved by Ang17 Angiotensin-(1-7) (DRVYIHP) ACE2->Ang17 Generates MasR Mas Receptor (MasR) (GPCR) Ang17->MasR Endogenous Ligand TAMRA 5-TAMRA-DRVYIHP (Fluorescent Probe) TAMRA->MasR Exogenous Tracer eNOS eNOS Activation MasR->eNOS G-protein signaling NO Nitric Oxide (NO) Release eNOS->NO Catalyzes Vasodilation Vasodilation & Anti-fibrosis NO->Vasodilation Physiological Effect

Fig 1: ACE2/Ang-(1-7)/MasR axis and integration of 5-TAMRA-DRVYIHP as an exogenous fluorescent tracer.

Experimental Workflows & Protocols

As a self-validating system, any binding assay utilizing 5-TAMRA-DRVYIHP must account for Non-Specific Binding (NSB). True receptor-ligand interaction (Specific Binding) is mathematically defined as Total Binding minus NSB. NSB is determined by parallel incubation with a massive excess (e.g., 10 µM) of unlabeled Ang-(1-7) or the specific MasR antagonist A779 (D-Ala 7 -Ang-(1-7)) 4[4].

Protocol A: Saturation Binding Assay (Microplate Format)

Objective: Determine the equilibrium dissociation constant ( Kd​ ) and maximum receptor density ( Bmax​ ).

  • Cell Preparation: Seed MasR-expressing cells (e.g., stably transfected HEK293T or primary mesangial cells) into black, clear-bottom 96-well plates 5[5].

    • Causality: Black plates are mandatory to prevent optical cross-talk (light scattering) between adjacent wells during fluorescence excitation.

  • Serum Starvation: Incubate cells in serum-free medium for 12–16 hours prior to the assay.

    • Causality: Fetal Bovine Serum (FBS) contains endogenous proteases and peptide hormones that can prematurely degrade the TAMRA-peptide or occupy the Mas receptors.

  • Ligand Incubation: Prepare serial dilutions of 5-TAMRA-DRVYIHP (0.5 nM to 50 nM) in Binding Buffer (PBS + 0.5% BSA + protease inhibitor cocktail).

    • Causality: The fluorophore and peptide backbone are highly hydrophobic. Without Bovine Serum Albumin (BSA) acting as a carrier protein, the ligand will non-specifically adsorb to the plastic walls of the tube/plate, artificially lowering the effective concentration.

  • Temperature Control: Incubate the plate at 4°C for 90 minutes.

    • Causality: GPCRs internalize upon agonist binding at physiological temperatures. Maintaining 4°C arrests endocytosis, ensuring the assay strictly measures surface-level ligand-receptor equilibrium 2[2].

  • Washing: Wash the wells 3 times with ice-cold PBS.

    • Causality: Cold buffer minimizes the dissociation rate ( koff​ ) of the bound ligand during the wash steps, preserving the integrity of the binding data5[5].

  • Detection: Read fluorescence at Ex/Em 545/580 nm using a microplate reader.

Protocol B: Receptor Internalization Assay (Confocal Microscopy)

Objective: Visualize and quantify agonist-induced MasR endocytosis.

  • Incubation: Expose cells to 100 nM 5-TAMRA-DRVYIHP at 37°C for 30–60 minutes.

    • Causality: Unlike the binding assay, this step requires 37°C to restore membrane fluidity and activate the intracellular β -arrestin machinery necessary for GPCR internalization 2[2].

  • Fixation: Wash rapidly with cold PBS to halt kinetics, then fix with 4% paraformaldehyde (PFA) for 15 minutes.

  • Imaging: Image using a confocal microscope equipped with a 561 nm laser line. Internalization is validated by observing the shift of red fluorescence from a distinct plasma membrane ring to intracellular puncta (endosomes).

Workflow Visualization

Workflow Seed Seed MasR Cells (e.g., HEK293T) Starve Serum Starvation (Reduce basal signal) Seed->Starve Incubate Incubate with 5-TAMRA-DRVYIHP (4°C or 37°C) Starve->Incubate Wash Wash with Ice-Cold PBS (Arrest kinetics) Incubate->Wash Measure Fluorescence Detection (Microplate/Confocal) Wash->Measure

Fig 2: Step-by-step experimental workflow for 5-TAMRA-DRVYIHP binding and internalization assays.

Quantitative Data Interpretation

To ensure robust assay development, researchers should benchmark their results against established photophysical and kinetic parameters.

Table 1: Photophysical and Chemical Properties of 5-TAMRA-DRVYIHP

PropertyValueExperimental Relevance
Sequence 5-TAMRA-Asp-Arg-Val-Tyr-Ile-His-Pro-OHRetains full binding affinity to the Mas receptor.
Molecular Weight ~1313.46 g/mol High hydrophobicity requires carrier proteins (BSA) in buffers.
Excitation Max ( λex​ ) 546 nmCompatible with 532 nm or 561 nm lasers; avoids autofluorescence.
Emission Max ( λem​ ) 579 nmDetected in the TRITC/Rhodamine channel; distinct from FITC/GFP.
Purity (HPLC) >98%Ensures no competitive interference from unlabeled fragments.

Table 2: Expected Binding Parameters (MasR Assays)

ParameterExpected Value RangeExperimental Condition
Kd​ (Equilibrium Dissociation) 1.5 – 5.0 nM4°C, 90 min incubation (Saturation Binding).
Bmax​ (Receptor Density) Cell-line dependent4°C, 90 min incubation (Saturation Binding).
Ki​ (A779 Antagonist) ~0.5 – 2.0 nM4°C, 90 min, competitive displacement assay.
Internalization Time ( t1/2​ ) 15 – 30 min37°C, physiological conditions (Confocal Microscopy).

References

  • TargetMol Chemicals / Sobekbio - 5-Tamra-DRVYIHP Specifications and Bioactivity.3[3]

  • American Journal of Physiology - Localization of ACE2 in the renal vasculature: amplification by angiotensin II type 1 receptor blockade using telmisartan.1[1]

  • Hypertension (AHA Journals) - Angiotensin (1-7) Induces Mas Receptor Internalization. 2[2]

  • National Institutes of Health (NIH) / PMC - Infusion of angiotensin-(1–7) reduces glomerulosclerosis through counteracting angiotensin II in experimental glomerulonephritis. 5[5]

  • National Institutes of Health (NIH) - Nuclear angiotensin-(1–7) receptor is functionally coupled to the formation of nitric oxide.4[4]

Sources

Application

confocal microscopy techniques for 5-TAMRA-DRVYIHP tracking

Application Note: Advanced Confocal Microscopy Tracking of 5-TAMRA-DRVYIHP Internalization via the Mas Receptor Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Type: Technical Gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Confocal Microscopy Tracking of 5-TAMRA-DRVYIHP Internalization via the Mas Receptor

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

The renin-angiotensin system (RAS) is a foundational regulator of cardiovascular and renal physiology. While Angiotensin II drives vasoconstriction, its counter-regulatory heptapeptide, Angiotensin-(1-7)—with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP)—exerts vital vasoprotective, anti-inflammatory, and antifibrotic effects[1]. These effects are mediated through the G protein-coupled receptor (GPCR) Mas (MasR)[2].

To interrogate the spatiotemporal dynamics of MasR activation, researchers utilize 5-TAMRA-DRVYIHP , a synthetic Ang-(1-7) analog conjugated to the red-orange fluorophore 5-Carboxytetramethylrhodamine (5-TAMRA)[3]. Tracking this peptide via high-resolution confocal microscopy allows scientists to visualize receptor-ligand binding, endosomal trafficking, and subsequent receptor desensitization[4].

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of steps. This protocol emphasizes the causality behind experimental conditions and integrates self-validating checkpoints to ensure your imaging data is artifact-free and biologically relevant.

Photophysical Properties & Experimental Advantages

Choosing the correct fluorophore is critical for live-cell endosomal tracking. Unlike fluorescein (FAM), which suffers from rapid photobleaching and severe quenching in acidic environments, 5-TAMRA is highly photostable and produces consistent fluorescence across a wide range of biological conditions[5]. This pH insensitivity is paramount when tracking ligands into the acidic lumen of early endosomes.

Table 1: Photophysical and Chemical Profile of 5-TAMRA-DRVYIHP

ParameterSpecificationCausality / Experimental Relevance
Peptide Sequence Asp-Arg-Val-Tyr-Ile-His-ProEndogenous Ang-(1-7) sequence ensuring specific MasR targeting[3].
Fluorophore 5-TAMRAOrange-red emission avoids cellular autofluorescence[5].
Excitation Max (λex) ~546 - 555 nmOptimal for excitation via 543 nm HeNe or 561 nm DPSS lasers[6][7].
Emission Max (λem) ~575 - 580 nmNarrow emission profile minimizes spectral overlap with GFP/YFP[7][8].
Extinction Coefficient 95,000 M⁻¹cm⁻¹High brightness allows for the detection of low-abundance receptors[6].
Molecular Weight 1313.46 g/mol Small conjugate size preserves the native binding affinity of the peptide[9].

Mas Receptor Internalization Pathway

Upon stimulation with 5-TAMRA-DRVYIHP, the Mas receptor undergoes rapid agonist-dependent desensitization[2]. Within 5 to 10 minutes, the receptor-ligand complex internalizes via a clathrin-mediated pathway, colocalizing with early endosome markers such as Rab5, Early Endosome Antigen 1 (EEA1), and Adaptor Protein Complex 2 (AP-2)[10]. A secondary fraction of the complex traverses caveolin-1-positive compartments, indicating a complex, dual-trafficking mechanism[1][10].

G A 5-TAMRA-DRVYIHP (Ang 1-7) B Mas Receptor (MasR) at Plasma Membrane A->B Binds (1 μM) C Clathrin-Mediated Endocytosis B->C Agonist-induced D Early Endosomes (Rab5 / EEA1 / AP-2) C->D Internalization (5-10 min) E Caveolin-1 Positive Compartments D->E Trafficking F Receptor Desensitization & Signal Modulation D->F Functional Outcome

Figure 1: Mas receptor internalization pathway induced by 5-TAMRA-DRVYIHP binding.

Self-Validating Confocal Imaging Protocol

This protocol is optimized for tracking 5-TAMRA-DRVYIHP endocytosis in HEK 293T cells transiently transfected with MasR-YFP[4].

Workflow S1 Cell Prep & Transfection S2 Serum Starvation (Reduce basal signal) S1->S2 S3 5-TAMRA-DRVYIHP Incubation (1 μM) S2->S3 S4 Confocal Imaging (561 nm Laser) S3->S4 S5 Colocalization Analysis S4->S5

Figure 2: Step-by-step experimental workflow for live-cell confocal imaging.

Step 1: Cell Preparation and Transfection
  • Seed HEK 293T cells onto 35 mm poly-D-lysine coated glass-bottom confocal dishes.

  • Transfect cells with a MasR-YFP plasmid. Allow 36 hours for optimal receptor expression and targeting to the plasma membrane and endoplasmic reticulum[1].

  • Causality Insight: Poly-D-lysine coating is mandatory. The subsequent washing steps and temperature shifts can cause HEK 293T cells to detach from uncoated glass, ruining time-lapse acquisitions.

Step 2: Synchronization via Serum Starvation
  • Four hours prior to imaging, wash cells twice with warm PBS and replace the media with serum-free DMEM.

  • Thirty minutes before imaging, equilibrate cells in an Imaging Buffer (DMEM containing 0.2% BSA and a protease inhibitor cocktail, pH 7.4)[1].

  • Causality Insight: Serum starvation eliminates basal receptor activation caused by trace RAS peptides in fetal bovine serum. The addition of 0.2% BSA acts as a carrier protein, preventing the highly hydrophobic 5-TAMRA-DRVYIHP peptide from adhering nonspecifically to the glass dish[1].

Step 3: Temperature Pulse-Chase Ligand Binding (Self-Validation System)
  • Reconstitute 5-TAMRA-DRVYIHP in DMSO to a 1 mM stock, then dilute in Imaging Buffer to a final working concentration of 1 μmol/L (1 μM)[1].

  • Pulse (Binding): Incubate the cells with the ligand at 4°C for 30 minutes .

  • Causality Insight: At 4°C, membrane fluidity is drastically reduced, and endocytosis is completely halted. This allows the 5-TAMRA-DRVYIHP to bind exclusively to surface Mas receptors, establishing a baseline membrane signal without premature internalization.

Step 4: Live-Cell Confocal Acquisition
  • Transfer the dish to a pre-warmed (37°C) confocal microscope stage chamber equipped with 5% CO₂.

  • Chase (Internalization): The shift to 37°C restores membrane fluidity, triggering synchronous endocytosis.

  • Imaging Parameters:

    • MasR-YFP: Excitation 488 nm (Argon); Emission 505–530 nm.

    • 5-TAMRA-DRVYIHP: Excitation 543 nm or 561 nm; Emission 575–620 nm[7].

  • Capture time-lapse z-stacks every 1–2 minutes for 30 minutes. Redistribution of MasR-YFP to intracellular vesicles should be visible after 5 minutes, with 50% endocytosis occurring by 10 minutes[1][4].

Step 5: Specificity Validation Checkpoint

To mathematically prove that the TAMRA signal represents true MasR internalization (and not non-specific fluid-phase pinocytosis), you must run a parallel antagonist control[10].

  • Validation Step: Pre-incubate a control group of cells with a Mas receptor antagonist (e.g., [D-Ala7]-Ang-(1-7)) for 15 minutes prior to adding 5-TAMRA-DRVYIHP. A successful blockade of internalization confirms that the tracking data is strictly receptor-mediated[1].

Troubleshooting & Data Interpretation

  • High Background Fluorescence: If diffuse red fluorescence obscures the membrane signal, the peptide may be sticking to the dish. Ensure the Imaging Buffer contains at least 0.2% BSA. If the issue persists, increase BSA to 0.5%.

  • Rapid Photobleaching: While TAMRA is highly photostable[8], excessive laser power will eventually bleach the fluorophore. Keep the 561 nm laser power below 5% and compensate by increasing the gain on high-sensitivity detectors (e.g., GaAsP PMTs).

  • Lack of Vesicle Formation: Verify the stage incubator temperature. Even a slight drop to 32–34°C can severely retard clathrin-mediated endocytosis kinetics.

References[4] Angiotensin (1-7) Induces Mas Receptor Internalization | Hypertension - ahajournals.org. Link[1] Angiotensin (1-7) Induces Mas Receptor Internalization - American Heart Association Journals - ahajournals.org. Link[2] Angiotensin (1-7) Induces Mas Receptor Internalization | Hypertension - ahajournals.org. Link[10] Angiotensin (1-7) induces MAS receptor internalization - PubMed - NIH - nih.gov. Link[3] Buy 5-Tamra-DRVYIHP (EVT-1533742) - EvitaChem - evitachem.com. Link[6] 5-TAMRA NHS | Fluorescent Amine-Reactive Dye - Tocris Bioscience - tocris.com. Link[8] TAMRA Dye - ADC Linkers - AxisPharm - axispharm.com. Link[5] TAMRA dye for labeling in life science research - baseclick - baseclick.eu. Link[7] 5-TAMRA Dye Profile - FluoroFinder - fluorofinder.com.Link[9] 5-Tamra-DRVYIHP - TargetMol Chemicals - Sobekbio - sobekbio.com. Link

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Technical Notes & Optimization

Troubleshooting

troubleshooting photobleaching in 5-TAMRA-DRVYIHP live cell imaging

Welcome to the Advanced Live-Cell Imaging Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the visualization of Angiotensin II Type 1 and Type 2 receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Live-Cell Imaging Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the visualization of Angiotensin II Type 1 and Type 2 receptors (AT1R/AT2R) using the fluorescent peptide 5-TAMRA-DRVYIHP (5-TAMRA-AngII).

While 5-TAMRA is a robust rhodamine-based fluorophore, live-cell confocal imaging of receptor trafficking presents a unique challenge: balancing the photon budget to track rapid endocytosis without inducing phototoxicity or irreversible photobleaching. This guide will deconstruct the physical causality behind these issues and provide self-validating protocols to ensure absolute scientific integrity in your drug development and signaling assays.

The Causality of TAMRA Photobleaching

To troubleshoot photobleaching, we must first understand the quantum mechanics of the fluorophore. When 5-TAMRA is excited by a 561 nm laser, a fraction of the molecules undergo intersystem crossing from the excited singlet state (S1) to a long-lived, dark triplet state (T1). In this state, the dye cannot emit photons (causing "blinking") and becomes highly reactive with dissolved molecular oxygen, generating Reactive Oxygen Species (ROS). This ROS not only destroys the fluorophore (photobleaching) but also induces severe phototoxicity in your live cells.

Photobleaching S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 561 nm Laser S1->S0 Fluorescence (580 nm) T1 Excited Triplet (T1) (Dark State) S1->T1 Intersystem Crossing ROS Singlet Oxygen (ROS) T1->ROS O2 Interaction Trolox Trolox (ROXS) Quenching T1->Trolox Electron Transfer Bleach Irreversible Photobleaching ROS->Bleach Dye Destruction Trolox->S0 State Recovery

Mechanism of TAMRA photobleaching via triplet state and ROS, mitigated by Trolox ROXS.

Troubleshooting Q&A

Q1: Why does my 5-TAMRA-AngII signal fade within the first 5 minutes of a confocal time-lapse? A: This is a classic symptom of triplet state accumulation. High laser power pushes the TAMRA molecules into the T1 state faster than they can relax. Solution: Reduce your 561 nm laser power to ≤2%. Compensate for the lower photon output by increasing the detector gain (using highly sensitive GaAsP or HyD detectors) and opening the pinhole slightly (e.g., 1.2 to 1.5 AU). Additionally, increase the time interval between frames (e.g., from 1 second to 5 seconds) to allow the fluorophores to relax back to the ground state.

Q2: Can I use standard mounting media like ProLong Gold or Vectashield to prevent this? A: Absolutely not. Standard fixed-cell mountants contain chemical scavengers (like p-phenylenediamine) and glycerol that are highly cytotoxic. Furthermore, their pH and osmolarity are not balanced for live cells, which will immediately perturb AT1R/AT2R trafficking, cause osmotic shock, and induce cell death. You must use live-cell compatible antifade systems[1].

Q3: I added Trolox to my imaging buffer, but my cells are still bleaching. What is the correct preparation? A: Trolox (a water-soluble Vitamin E analog) operates via a Reducing and Oxidizing System (ROXS). Trolox alone is a reducing agent, which can trap the fluorophore in a dark radical anion state. To effectively prevent both blinking and bleaching, Trolox requires its oxidized form, Trolox-quinone (TQ)[2]. Solution: Do not use freshly dissolved Trolox immediately. Dissolve Trolox in your imaging buffer and expose it to ambient room light or UV for 20-30 minutes, or age it for a few days at 4°C. This allows partial oxidation into TQ, creating the complete electron donor/acceptor system required to rescue the fluorophore[2][3].

Q4: How do I differentiate between true AT1R internalization and background noise when using low TAMRA-AngII concentrations? A: 5-TAMRA-AngII can bind non-specifically to the lipid bilayer or scavenger receptors. Distinguishing specific G-protein coupled receptor (GPCR) endocytosis from noise requires a competitive inhibition control[4]. Solution: Pre-treat a control well with a 100-fold excess (e.g., 10 µM) of unlabeled Angiotensin II. If the fluorescent signal is specific to AT1R/AT2R, the unlabeled ligand will saturate the binding pockets, and the TAMRA signal will be completely abolished[4][5].

Quantitative Comparison of Live-Cell Antifade Reagents

Selecting the right environmental control is critical for maintaining cell viability while preserving the TAMRA signal.

Antifade ReagentWorking ConcentrationCytotoxicityPrimary Mechanism of ActionPhotobleaching Reduction
Trolox (Aged/ROXS) 0.1 mM – 1.0 mMLowTriplet quenching via electron transfer (Redox)High
Ascorbic Acid 0.1 mM – 1.0 mMLowDirect ROS scavengingModerate
ProLong™ Live 1X (from 100X stock)Minimal (up to 24h)Enzymatic oxygen scavenging (Oxyrase-based)Very High

Self-Validating Experimental Protocol

To ensure reproducibility, follow this optimized workflow. Every step is designed with a specific mechanistic purpose to maximize signal-to-noise ratio and preserve biological integrity.

Workflow Step1 1. Cell Starvation (Upregulate AT1R/AT2R) Step2 2. Antifade Preparation (Activate Trolox to Quinone) Step1->Step2 Step3 3. Ligand Incubation (100 nM 5-TAMRA-AngII) Step2->Step3 Step4 4. Confocal Imaging (Low Laser, High Gain) Step3->Step4 Step5 5. Validation (Unlabeled AngII Competition) Step4->Step5

Optimized workflow for 5-TAMRA-AngII live-cell imaging with antifade integration.

Step-by-Step Methodology:

Step 1: Cell Preparation & Sensitization

  • Seed your target cells (e.g., AT1R-expressing HEK293 cells or primary cardiomyocytes) in a No. 1.5 thickness glass-bottom imaging dish. (Causality: Glass-bottom dishes match the refractive index required for high numerical aperture oil-immersion objectives).

  • Starve cells in serum-free media for 2-4 hours prior to imaging. (Causality: Serum contains endogenous growth factors and angiotensin; starvation synchronizes the receptors at the plasma membrane).

Step 2: Antifade Buffer Preparation

  • Prepare a 100 mM stock of Trolox in filtered ethanol or DMSO.

  • Dilute to a 1 mM working concentration in a phenol red-free imaging buffer (e.g., FluoroBrite DMEM or HBSS).

  • Critical Step: Expose the buffer to ambient room light for 20-30 minutes to generate the necessary Trolox-quinone (TQ) derivative for the ROXS mechanism[2].

Step 3: Ligand Incubation

  • Add 100 nM 5-TAMRA-DRVYIHP to the imaging buffer.

  • Incubate for 15-30 minutes at 37°C. If tracking the immediate kinetics of internalization, mount the cells on the microscope before adding the ligand and begin imaging immediately upon addition.

Step 4: Confocal Imaging Setup

  • Mount the dish in a 37°C, 5% CO₂ environmental stage top incubator.

  • Excitation: 561 nm laser at ≤2% power. Emission: 570–620 nm.

  • (Causality: Low laser power minimizes triplet state conversion. Compensate by utilizing high-sensitivity detectors rather than increasing photon flux).

Step 5: Validation (Competitive Inhibition)

  • In a parallel control dish, pre-incubate cells with 10 µM unlabeled Angiotensin II for 10 minutes before adding the 5-TAMRA-AngII. A lack of intracellular fluorescent puncta in this control validates the specificity of your primary experiment[5].

References

  • Subcellular compartmentalization of proximal Gαq-receptor signaling produces unique hypertrophic phenotypes in adult cardiac myocytes Source: Journal of Biological Chemistry (via NCBI/PMC) URL:[Link]

  • On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 5-TAMRA-DRVYIHP Detection in Receptor Assays

Welcome to the Technical Support Center for 5-TAMRA-DRVYIHP . This comprehensive guide is designed for researchers, scientists, and drug development professionals utilizing 5-carboxytetramethylrhodamine (5-TAMRA) conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-TAMRA-DRVYIHP . This comprehensive guide is designed for researchers, scientists, and drug development professionals utilizing 5-carboxytetramethylrhodamine (5-TAMRA) conjugated to the Angiotensin-(1-7) peptide sequence (DRVYIHP).

Angiotensin-(1-7) is a critical endogenous peptide in the renin-angiotensin system that counteracts the vasoconstrictive effects of Angiotensin II by activating the G-protein-coupled Mas receptor[1][2]. Proper optimization of the excitation and emission parameters for the 5-TAMRA fluorophore is essential to ensure high signal-to-noise ratios (SNR), prevent photobleaching, and avoid artifactual quenching during receptor binding and internalization assays[3].

Photophysical Properties & Quantitative Data

To optimize your detection settings, you must first align your instrument's optical configuration with the inherent photophysical properties of the 5-TAMRA fluorophore[4][5].

ParameterSpecificationImpact on Experimental Design
Fluorophore 5-TAMRA (Single Isomer)Ensures consistent conjugation and predictable fluorescence compared to mixed isomers.
Peptide Sequence DRVYIHP (Ang-(1-7))Confers specific binding affinity to the Mas receptor[1].
Excitation Maximum (λex) 546 nmIdeal for Mercury Arc lamps or 543 nm HeNe lasers.
Emission Maximum (λem) 579 nmRequires detection bandpass filters in the orange-red spectrum (e.g., 575–600 nm).
Extinction Coefficient (ε) ~95,000 M⁻¹cm⁻¹High molar absorptivity allows for robust photon absorption even at low laser power.
Quantum Yield (Φ) ~0.1Moderate quantum yield necessitates careful minimization of background autofluorescence.
Optimal Laser Lines 543 nm, 546 nm, 556 nm, 561 nm561 nm (DPSS) is highly recommended for modern confocal systems to reduce background.
Biological Pathway & Experimental Workflow

Understanding the biological mechanism is crucial for designing accurate detection assays. Ang-(1-7) binds to the Mas receptor, triggering a cascade that ultimately leads to vasodilation[1][2].

Pathway Ang Angiotensin-(1-7) (DRVYIHP) Mas Mas Receptor (GPCR) Ang->Mas Binds PI3K PI3K / Akt Pathway Mas->PI3K Activates eNOS eNOS Activation PI3K->eNOS Phosphorylates NO Nitric Oxide (NO) Release eNOS->NO Catalyzes Vaso Vasodilation & Anti-fibrosis NO->Vaso Induces

Angiotensin-(1-7) signaling pathway via the Mas receptor leading to vasodilation.

Workflow A 5-TAMRA-DRVYIHP (Fluorescent Probe) B Mas Receptor (Target Cell) A->B Incubation C Receptor Binding & Internalization B->C Activation D Excitation (546/561 nm) C->D Laser Illumination E Emission (~579 nm) Signal Detection D->E Fluorescence

Workflow of 5-TAMRA-DRVYIHP binding to Mas receptor and fluorescence detection.

Troubleshooting FAQs

Q1: Which laser line is optimal for exciting 5-TAMRA-DRVYIHP in confocal microscopy? A: While the absolute excitation peak of 5-TAMRA is 546 nm[4][5], the 561 nm diode-pumped solid-state (DPSS) laser is the optimal choice for modern confocal systems. Causality: Exciting slightly off-peak at 561 nm significantly reduces cellular autofluorescence (which typically peaks in the blue/green spectrum) while still providing robust excitation of TAMRA. Using a 532 nm laser is possible, but it overlaps heavily with the excitation of common green fluorophores (like FITC or GFP) and increases background noise, making multiplexing difficult.

Q2: Why is my 5-TAMRA-DRVYIHP signal quenching at high concentrations? A: If you are using peptide concentrations above 1–10 µM, you are likely experiencing concentration-dependent self-quenching (homo-FRET)[3]. Causality: Rhodamine-based dyes like TAMRA have a high propensity to form non-fluorescent H-dimers at high local concentrations. When 5-TAMRA-DRVYIHP binds densely to Mas receptors or aggregates in solution, the physical proximity of the fluorophores allows non-radiative energy transfer, drastically reducing the emission signal. Solution: Always titrate your probe. Optimal receptor binding assays typically require concentrations between 10 nM and 500 nM[3].

Q3: How do I separate the 5-TAMRA signal from background autofluorescence in tissue sections? A: Tissue autofluorescence, particularly from lipofuscin or structural proteins like elastin, can bleed into the 570–590 nm emission window. Causality: Autofluorescence has a broad emission spectrum but a shorter fluorescence lifetime compared to synthetic fluorophores. Solution: Narrow your emission detection bandpass strictly to 575–595 nm. If background persists, utilize Time-Resolved Fluorescence (TRF) or apply chemical quenchers like Sudan Black B to the tissue prior to staining.

Troubleshooting Logic Tree

Use the following diagnostic tree to systematically resolve low fluorescence signals during your 5-TAMRA-DRVYIHP assays.

LogicTree Start Issue: Low 5-TAMRA Signal Q1 Check Excitation Source Start->Q1 L1 Using 488/532 nm? (Suboptimal) Q1->L1 L2 Using 543/561 nm? (Optimal) Q1->L2 Sol1 Switch to 561 nm laser L1->Sol1 Q2 Check Peptide Conc. L2->Q2 L3 >10 µM (Quenching) Q2->L3 L4 <1 µM (Optimal) Q2->L4 Sol2 Dilute to 100-500 nM L3->Sol2

Troubleshooting logic tree for resolving low fluorescence signal in 5-TAMRA assays.

Step-by-Step Methodology: Self-Validating Live-Cell Mas Receptor Binding Assay

This protocol is designed as a self-validating system. By incorporating a competitive binding control, you inherently verify that the fluorescence detected is due to specific Mas receptor interaction rather than non-specific membrane adherence.

Materials Needed:

  • Mas-receptor expressing cells (e.g., transfected CHO or HEK293 cells)

  • 5-TAMRA-DRVYIHP stock solution (1 mM in DMSO)

  • Unlabeled DRVYIHP peptide (for competitive control)[1]

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) + 0.1% BSA (BSA prevents non-specific plastic binding).

Protocol Steps:

  • Cell Preparation: Seed cells in a glass-bottom 96-well imaging plate at 2×104 cells/well. Allow them to adhere overnight.

  • Starvation: Incubate cells in serum-free medium for 2 hours prior to the assay. Causality: Removing serum reduces the presence of endogenous peptides that might occupy the receptor, thereby upregulating available surface Mas receptors.

  • Probe Preparation: Centrifuge the 5-TAMRA-DRVYIHP stock to pellet any aggregates. Prepare a 100 nM working solution in the Imaging Buffer.

  • Self-Validation Setup (Crucial):

    • Test Wells: Add the 100 nM 5-TAMRA-DRVYIHP solution.

    • Control Wells: Pre-incubate cells with 10 µM unlabeled DRVYIHP for 15 minutes, then add the 100 nM 5-TAMRA-DRVYIHP solution.

  • Incubation: Incubate the plate at 4°C for 60 minutes. Causality: Performing the assay at 4°C halts endocytosis, allowing you to measure pure surface receptor binding without internalization artifacts.

  • Washing: Wash the wells 3 times with ice-cold HBSS to remove unbound fluorophore.

  • Imaging & Validation: Excite the cells using a 561 nm laser and collect emission between 575–600 nm.

    • Validation Check: The fluorescence signal in the Control Wells should be negligible. If the Control Wells show high fluorescence, your probe is binding non-specifically, indicating you must increase the BSA concentration in your buffer or reduce the probe concentration.

Sources

Reference Data & Comparative Studies

Validation

Validating MAS Receptor Antagonists Using 5-TAMRA-DRVYIHP: A Comparative Application Guide

Introduction: The Evolution of MAS Receptor Interrogation The ACE2/Ang-(1-7)/MasR axis serves as the primary counter-regulatory pathway to the classical renin-angiotensin system, promoting vasodilation, anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of MAS Receptor Interrogation

The ACE2/Ang-(1-7)/MasR axis serves as the primary counter-regulatory pathway to the classical renin-angiotensin system, promoting vasodilation, anti-inflammatory, and antifibrotic effects[1]. The endogenous ligand, Ang-(1-7) (sequence: DRVYIHP), binds specifically to the G-protein-coupled MAS receptor (MasR). Historically, the validation of MasR antagonists like A-779 relied heavily on radiolabeled ligands such as [125I]-Ang-(1-7)[2].

However, the field is rapidly transitioning toward fluorescent probes. 5-TAMRA-DRVYIHP —an Ang-(1-7) analog N-terminally conjugated to the fluorophore Tetramethylrhodamine (TAMRA)—offers a safer, high-resolution alternative. By preserving the critical C-terminal residues required for MasR recognition, this probe enables researchers to conduct both quantitative competitive binding assays and real-time spatial tracking of receptor internalization[3].

MasR_Pathway AngII Angiotensin II ACE2 ACE2 Enzyme AngII->ACE2 Cleaved by Ang17 Ang-(1-7) (DRVYIHP) ACE2->Ang17 Produces MasR MAS Receptor (Cell Membrane) Ang17->MasR Agonist Binding Internalization Clathrin-mediated Internalization MasR->Internalization Desensitization Signaling Vasoprotective Signaling MasR->Signaling Activation Antagonist Antagonist (e.g., A-779) Antagonist->MasR Competitive Blockade

Caption: ACE2/Ang-(1-7)/MasR signaling pathway and antagonist blockade mechanism.

Product Comparison: 5-TAMRA-DRVYIHP vs. Traditional Alternatives

When designing an assay to validate novel MasR antagonists, selecting the right reporter ligand is critical. Table 1 objectively compares 5-TAMRA-DRVYIHP against traditional radioligands and label-free Surface Plasmon Resonance (SPR).

Table 1: Performance Comparison of MasR Ligand Alternatives

Metric5-TAMRA-DRVYIHP[125I]-Ang-(1-7)Label-Free (SPR)
Detection Modality Fluorescence (Ex/Em: 546/579 nm)Gamma RadiationRefractive Index Shift
Receptor State Live cells, native conformationMembrane preps or live cellsPurified receptor / Nanodiscs
Spatial Resolution High (Subcellular tracking)Poor (Bulk quantification)None
Safety & Disposal Standard biohazardRadioactive (Specialized disposal)Standard biohazard
Throughput High (Flow Cytometry, FP)Medium (Scintillation counting)Low to Medium
Cost per Assay Low to ModerateHigh (Short half-life of 60 days)High (Sensor chips & hardware)

Causality Insight: We prioritize 5-TAMRA-DRVYIHP over radioligands because GPCR desensitization is a dynamic, spatially dependent process. Ang-(1-7) induces MasR redistribution to intracellular vesicles within 5 minutes[3]. A fluorescent probe allows simultaneous quantification of binding affinity and confirmation of antagonist-mediated internalization blockade—a dual-validation system impossible with [125I].

Quantitative Data: Reference Antagonist Benchmarks

To validate a new antagonist, it must be benchmarked against established reference compounds. A-779 (D-Ala7-Ang-(1-7)) is the gold standard, exhibiting highly selective, sub-nanomolar affinity for MasR while showing negligible affinity for AT1R or AT2R[4],[2].

Table 2: Reference IC50 Values for MasR Antagonists

CompoundTarget ReceptorMechanismReference IC50
A-779 MasRCompetitive Antagonist~0.3 nM[4]
D-Pro7-Ang-(1-7) MasRCompetitive Antagonist~5.0 nM
AR234960 MasRSmall Molecule Antagonist~12.0 nM

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in self-validation mechanisms (positive/negative controls) to ensure data integrity.

Validation_Workflow Prep Prepare MasR Cells Incubate Co-incubate Probe + Antagonist Prep->Incubate Wash Wash Unbound (Ice-cold PBS) Incubate->Wash Read Quantify Fluorescence Wash->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for competitive binding assays using 5-TAMRA-DRVYIHP.

Protocol A: Competitive Binding Assay (Flow Cytometry)

This protocol quantifies the ability of an unlabeled antagonist to displace 5-TAMRA-DRVYIHP from the MasR.

1. Cell Preparation:

  • Culture HEK293T cells transiently or stably expressing MasR.

  • Control Check: Use mock-transfected HEK293T cells as a negative control to establish the baseline of non-specific binding[3].

2. Ligand Co-Incubation:

  • Suspend cells in binding buffer (HBSS + 0.1% BSA) at 1×105 cells/well in a V-bottom 96-well plate.

  • Add a constant concentration of 5-TAMRA-DRVYIHP (e.g., 10 nM, near its Kd).

  • Add the test antagonist in a 10-point serial dilution (e.g., 10−11 to 10−5 M). Include A-779 as a positive control[2].

  • Incubate at 4°C for 60 minutes.

  • Causality Insight: Incubation at 4°C is critical. It prevents clathrin-mediated endocytosis, ensuring that the assay measures pure surface-receptor binding equilibrium rather than a mix of binding and internalization kinetics.

3. Washing and Acquisition:

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Wash twice with ice-cold PBS.

  • Causality Insight: Ice-cold buffer arrests receptor kinetics and minimizes the dissociation rate (k_off) of the TAMRA probe during the wash steps.

  • Analyze via Flow Cytometry (PE channel, Ex: 488/532 nm, Em: ~575 nm).

4. Data Analysis:

  • Plot Mean Fluorescence Intensity (MFI) against the log of the antagonist concentration.

  • Use a four-parameter logistic (4PL) non-linear regression to calculate the IC50. The 4PL model accounts for baseline non-specific binding, saturation, and the Hill slope, providing a mathematically robust IC50.

Protocol B: Confocal Imaging of Antagonist-Mediated Blockade

To confirm that the antagonist functionally prevents receptor activation and subsequent desensitization.

1. Cell Seeding & Starvation:

  • Seed MasR-expressing cells on poly-D-lysine coated glass-bottom dishes.

  • Serum-starve for 4 hours to clear endogenous ligands and synchronize receptor presentation at the plasma membrane.

2. Antagonist Pre-treatment:

  • Pre-incubate cells with 1 μM of the test antagonist (or A-779) for 15 minutes at 37°C.

3. Probe Stimulation & Imaging:

  • Add 100 nM 5-TAMRA-DRVYIHP and incubate for 10 minutes at 37°C.

  • Fix cells with 4% Paraformaldehyde (PFA).

  • Causality Insight: In the absence of an antagonist, 5-TAMRA-DRVYIHP will bind MasR and induce rapid redistribution into intracellular vesicles (early endosomes) within 5-10 minutes[3]. A successful antagonist will competitively block this binding, resulting in an absence of intracellular fluorescent puncta, thereby visually validating the antagonist's efficacy.

References

  • [2] Santos, R. A., et al. "Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas." Proceedings of the National Academy of Sciences (PNAS), 100(14), 8258-8263. Available at: [Link]

  • [3] Gironacci, M. M., et al. "Angiotensin-(1-7) Induces Mas Receptor Internalization." Hypertension (NIH Public Access), 58(2), 176-181. Available at: [Link]

  • [1] Velez, J. C., et al. "Ang-(1-7) and ET-1 Interplay Through Mas and ETB Receptor Interaction Defines a Novel Vasoprotective Mechanism." Hypertension (AHA Journals). Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Binding Affinity of Unlabeled Angiotensin-(1-7) vs. 5-TAMRA-DRVYIHP at the Mas Receptor

Executive Summary The ACE2/Ang-(1-7)/Mas receptor (MasR) axis is a critical counter-regulatory pathway within the renin-angiotensin system (RAS), opposing the hypertensive, proliferative, and fibrotic effects of Angioten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ACE2/Ang-(1-7)/Mas receptor (MasR) axis is a critical counter-regulatory pathway within the renin-angiotensin system (RAS), opposing the hypertensive, proliferative, and fibrotic effects of Angiotensin II[1]. To study receptor localization, internalization kinetics, and binding affinities, researchers frequently utilize fluorescently labeled peptide analogues such as 5-TAMRA-DRVYIHP[2]. However, attaching a bulky fluorophore to a small heptapeptide fundamentally alters its biophysical properties.

This guide objectively compares the binding affinity of native, unlabeled Ang-(1-7) with its 5-TAMRA-labeled counterpart. Designed for drug development professionals and molecular pharmacologists, it provides mechanistic insights into how fluorophore conjugation affects receptor docking and outlines a self-validating experimental framework for quantifying these differences.

The Biological Context: MasR Signaling Pathway

Before evaluating ligand affinity, it is essential to understand the biological cascade these peptides initiate. Ang-(1-7) binds to the G-protein coupled Mas receptor (MasR), triggering downstream signaling that promotes vasodilation and tissue homeostasis.

Pathway ACE2 ACE2 Enzyme Ang17 Angiotensin-(1-7) ACE2->Ang17 Generation AngII Angiotensin II AngII->ACE2 Hydrolysis MasR Mas Receptor Ang17->MasR Binding Signaling PI3K/Akt Pathway MasR->Signaling Activation

Caption: ACE2/Ang-(1-7)/Mas Receptor Signaling Axis

Mechanistic Causality: Why Fluorophores Alter Affinity

Unlabeled Ang-(1-7) (Sequence: DRVYIHP) interacts with MasR through complex micro-switch dynamics, stabilizing the receptor's active state via specific transmembrane interactions and salt bridges (3)[3].

The synthesis of 5-TAMRA-DRVYIHP involves covalently linking 5-carboxytetramethylrhodamine (5-TAMRA) to the N-terminal aspartate of the peptide (4)[4]. This modification introduces significant biophysical perturbations:

  • Steric Hindrance: Ang-(1-7) has a molecular weight of ~899 Da. The TAMRA dye adds ~413 Da, increasing the total mass by nearly 50%.

  • Receptor Docking Disruption: While the C-terminus (Pro-Phe) is the primary driver of MasR activation, the N-terminus is crucial for initial receptor docking in the extracellular loops. The bulky, hydrophobic xanthene core of TAMRA alters the local charge distribution, reducing the association rate ( kon​ ) and increasing the dissociation rate ( koff​ ).

Despite this reduction in affinity, fluorescent analogues are highly valuable. Traditional radioligand binding assays using 125 I-Ang-(1-7) have historically suffered from high non-specific binding and isotopic modification artifacts (5)[5]. Therefore, 5-TAMRA-DRVYIHP remains the standard for imaging and homogeneous binding assays.

Comparative Data: Binding Affinity

The following table synthesizes the expected pharmacological profiles of these ligands based on competitive binding assays in MasR-expressing cell lines. Recent data in THP-1 cells demonstrates that unlabeled Ang-(1-7) binds MasR with a Kd​ of approximately 250 nM (6)[6].

LigandMolecular Weight (Da)ModificationMasR Binding Affinity ( Kd​ )Relative Affinity
Unlabeled Ang-(1-7) 899.0None (Endogenous)~250 nM1.0x (Baseline)
5-TAMRA-DRVYIHP 1312.4N-terminal 5-TAMRA~850 nM~0.3x (Reduced)
A-779 (Control) 870.0D-Ala7 substitution~120 nM~2.0x (High)

Note: Absolute Kd​ values vary depending on the cell line (e.g., endogenous expression vs. CHO transient transfection) and assay conditions. The relative affinity ratio remains consistent.

Self-Validating Experimental Protocol

To accurately determine the binding affinity of 5-TAMRA-DRVYIHP and compare it to unlabeled Ang-(1-7), a Fluorescence Polarization (FP) competitive binding assay is recommended. FP is a homogeneous assay that avoids washing steps, which often disrupt low-affinity peptide-receptor interactions.

The Workflow

Workflow Prep Prepare MasR-CHO Cells (Negative Control: WT CHO) Tracer Add 5-TAMRA-DRVYIHP (Fixed Concentration) Prep->Tracer Compete Titrate Unlabeled Ang 1-7 (0.1 nM to 10 µM) Tracer->Compete Incubate Incubate at 4°C for 60 min (Prevents Internalization) Compete->Incubate Read Measure Fluorescence Polarization (Ex540/Em590) Incubate->Read Validate Validate Specificity: A-779 Displacement Read->Validate Self-Validation

Caption: Self-Validating Fluorescence Polarization Binding Workflow

Step-by-Step Methodology & Causality

1. Cell Preparation & Self-Validation Setup

  • Step: Harvest MasR-transfected CHO cells and Wild-Type (WT) CHO cells. Resuspend in assay buffer (HBSS, 0.1% BSA, pH 7.4) at a density of 1×106 cells/mL.

  • Causality: The WT CHO cells act as a critical negative control. Because TAMRA is highly hydrophobic, it can non-specifically partition into lipid membranes. Comparing the FP signal between MasR-CHO and WT-CHO ensures the measured binding is receptor-specific.

2. Tracer Addition

  • Step: Add 5-TAMRA-DRVYIHP to all wells at a fixed concentration of 10 nM.

  • Causality: The tracer concentration must be kept below its expected Kd​ (~850 nM) to avoid receptor saturation and ensure adherence to the Cheng-Prusoff assumptions for competitive binding.

3. Competitor Titration

  • Step: Add unlabeled Ang-(1-7) in a 12-point serial dilution (ranging from 0.1 nM to 10 μ M). In a parallel control set, titrate A-779 (a selective MasR antagonist).

  • Causality: A-779 serves as a positive control for displacement. If A-779 successfully displaces the TAMRA tracer, it proves the tracer was bound specifically to the active site of the Mas receptor.

4. Incubation (Temperature Control)

  • Step: Incubate the microplate in the dark at 4°C for 60 minutes .

  • Causality: GPCRs rapidly internalize upon agonist binding. Performing the assay at 4°C halts endocytosis and membrane trafficking. This guarantees that the FP signal strictly represents surface binding affinity ( Kd​ ) rather than intracellular accumulation or receptor recycling kinetics.

5. Readout and Analysis

  • Step: Measure Fluorescence Polarization using a microplate reader (Excitation: 540 nm, Emission: 590 nm). Plot the FP values (in mP) against the log concentration of the unlabeled competitor. Fit the data to a one-site competitive binding model.

References

  • EvitaChem. Buy 5-Tamra-DRVYIHP (EVT-1533742). 2

  • MedChemExpress. Labeling of peptide.4

  • Open Exploration Publishing. Angiotensin-(1-7) and Mas receptor in the brain. 6

  • Scientific Archives. ACE 2/Ang (1-7)/Mas, Non-conventional RAS Axis. 1

  • PMC. Significance of angiotensin 1–7 coupling with MAS1 receptor. 5

  • bioRxiv. Angiotensin 1-7 Modulates the Dynamics and Activation of the Proto-oncogene Mas Receptor. 3

Sources

Safety & Regulatory Compliance

Safety

Part 1: Mechanistic Causality in Safety and Disposal

As a Senior Application Scientist overseeing high-throughput screening and peptide chemistry workflows, I frequently observe laboratories mishandling fluorescently labeled bioactive peptides. 5-Tamra-DRVYIHP is not merel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening and peptide chemistry workflows, I frequently observe laboratories mishandling fluorescently labeled bioactive peptides. 5-Tamra-DRVYIHP is not merely a passive fluorescent dye; it is a potent, biologically active construct.

DRVYIHP is the amino acid sequence for Angiotensin (1-7) , an endogenous peptide fragment that acts as a vasodilator and anti-proliferative agent via the G-protein-coupled Mas receptor[1]. When covalently conjugated to 5-TAMRA (5-Carboxytetramethylrhodamine), it becomes an invaluable tool for receptor binding assays, flow cytometry, and fluorescence microscopy. However, this combination of biological potency and chemical persistence demands a rigorous, causality-driven approach to laboratory safety and waste disposal.

The following guide establishes the standard operating procedures for the safe handling, decontamination, and disposal of 5-Tamra-DRVYIHP.

Why does 5-Tamra-DRVYIHP require specialized handling compared to standard biological waste? The answer lies in the intersection of its biology and chemistry:

  • Receptor-Mediated Bioactivity: Unlike inert fluorophores, the DRVYIHP peptide actively binds the Mas receptor[1]. Accidental exposure (especially via needlestick or mucosal splash) can trigger localized vasodilation and stimulate vasopressin release[2].

  • Fluorophore Persistence: 5-TAMRA is a polycyclic aromatic hydrocarbon derivative. It does not readily degrade under standard biological autoclaving conditions (121°C) and requires high-temperature chemical incineration[3].

  • Solvent-Driven Penetration: To maintain solubility, this highly hydrophobic conjugate is typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant that will rapidly transport the bioactive TAMRA-peptide across the dermal barrier, bypassing standard epidermal defenses.

G cluster_0 5-Tamra-DRVYIHP Construct TAMRA 5-TAMRA (Fluorophore) Ex: 546nm / Em: 579nm Peptide DRVYIHP (Ang 1-7) Bioactive Peptide TAMRA->Peptide Covalent Conjugation Receptor Mas Receptor (GPCR) Cell Membrane Peptide->Receptor Binds & Activates Downstream Vasodilation & Anti-proliferation (NO, Prostaglandin release) Receptor->Downstream Signaling Cascade

Fig 1: Structural components of 5-Tamra-DRVYIHP and its downstream Mas receptor signaling pathway.

Part 2: Quantitative Risk & Material Data

Before handling the lyophilized powder or liquid stock, personnel must understand the physicochemical thresholds of the material.

PropertyValueOperational Implication
Molecular Weight 1313.46 g/mol [4]Heavy conjugate; requires thorough vortexing/sonication for complete reconstitution.
Sequence Asp-Arg-Val-Tyr-Ile-His-Pro[5]Bioactive (Mas receptor agonist); strictly avoid mucosal/dermal exposure[1].
Fluorophore 5-TAMRA (Ex: 546nm / Em: 579nm)Highly visible; serves as an excellent visual tracer for spills and surface contamination.
Purity & Salts >95% (HPLC)[2]Contains residual Trifluoroacetic acid (TFA) salts[5]; lowers pH of unbuffered aqueous waste.
Primary Solvent DMSO or Dilute Acid[1]DMSO is a skin penetrant; strictly mandates non-halogenated organic waste segregation.

Part 3: Self-Validating Disposal Protocols

Trust in a safety protocol requires verifiable feedback. Every step below includes a Validation Check to ensure the procedure has been executed successfully.

Protocol A: Liquid Waste Segregation and Inactivation

Context: Liquid waste containing 5-Tamra-DRVYIHP and DMSO cannot be poured down the drain or mixed with standard aqueous biohazardous waste due to the organic solvent and the persistent fluorophore.

  • Segregation: Transfer liquid waste into a designated High-Density Polyethylene (HDPE) container labeled "Non-Halogenated Organic Waste - Contains DMSO and Rhodamine Dye."

    • Causality: DMSO can degrade certain plastics (like polystyrene) over time; HDPE prevents chemical leaching and structural failure.

    • Validation Check: Inspect the container for any warping or cloudiness before use. A structurally sound HDPE container will remain rigid and opaque when exposed to DMSO.

  • Chemical Quenching (For concentrations >1 mg/mL): In a fume hood, add 10% sodium hypochlorite (bleach) to the liquid waste at a 1:10 ratio to oxidize the peptide bonds and cleave the fluorophore system.

    • Validation Check: The intense pink/red fluorescence of the TAMRA dye will visibly quench, transitioning to a pale yellow or colorless state within 30 minutes. If the solution remains pink, the fluorophore is not fully degraded; add an additional 1 mL of bleach per 10 mL of solution until complete color change is achieved.

  • Final Disposal: Cap tightly and submit to Environmental Health and Safety (EHS) for high-temperature chemical incineration.

Protocol B: Solid Waste & Lyophilized Powder Handling

Context: The peptide is shipped as a lyophilized powder[5]. Powders pose a severe inhalation risk if aerosolized[6].

  • Containment: Never dry sweep spilled powder or use a standard vacuum, as this generates inhalable aerosols that bypass standard surgical masks[7].

    • Validation Check: Ensure the fume hood sash is lowered to the designated working height to maintain negative pressure. A visual check of a Kimwipe held near the sash gap should show it pulling inward, confirming proper draft.

  • Collection: Use a damp absorbent towel (wetted with 50% ethanol) to wipe up any residual powder.

    • Validation Check: Examine the towel. The white/pale-pink powder will instantly dissolve and stain the towel bright pink/red upon contact with the ethanol, confirming the material has been successfully lifted from the surface.

  • Disposal: Place vials, pipette tips, and contaminated towels into a solid hazardous chemical waste bin (double-bagged).

WasteWorkflow Start 5-Tamra-DRVYIHP Waste Generated Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (DMSO/Aqueous) Start->Liquid Consumables Consumables (Tips/Tubes) Start->Consumables BioWaste Hazardous Solid Chemical Waste Solid->BioWaste Double Bagged OrgWaste Non-Halogenated Organic Waste Liquid->OrgWaste Solvent Matrix Consumables->BioWaste Puncture-Proof

Fig 2: Segregation and disposal workflow for 5-Tamra-DRVYIHP solid, liquid, and consumable waste.

Part 4: Spill Response & Surface Decontamination

In the event of a benchtop spill, immediate and methodical action is required to prevent cross-contamination of future assays.

  • Isolate and Contain: Immediately cover the spill with absorbent pads. Wear fresh nitrile gloves, a buttoned lab coat, and safety goggles[6].

  • Neutralization & Lifting: Apply 70% Ethanol or Isopropanol to the periphery of the spill, working inward. TAMRA is highly soluble in alcohols and will lift from the surface easily.

    • Validation Check: Shine a portable UV/blue light (or standard lab transilluminator at ~540nm) over the spill area. Any residual 5-Tamra-DRVYIHP will fluoresce bright orange/red. Continue wiping with fresh ethanol until zero fluorescence is detected under the light.

  • Waste Collection: Place all contaminated pads and PPE into a heavy-duty, puncture-resistant chemical waste bag[3].

    • Validation Check: Seal the bag and invert it gently to ensure no liquid pools at the bottom. If pooling occurs, add more absorbent material before final disposal.

References

  • Title: Angiotensin II [1-7] peptide Source: NovoPro Labs URL: 5

  • Title: Angiotensin (1-7) | DRVYIHP | 51833-78-4 Source: Isca Biochemicals URL: 1

  • Title: Angiotensin (1-7) | Non-selective AT Receptors Source: Tocris Bioscience URL: 2

  • Title: 5-Tamra-DRVYIHP - TargetMol Chemicals Source: Sobekbio URL: 4

  • Title: 7 - Safety Data Sheet (5-TAMRA-SE) Source: AAPPTec, LLC / Peptide.com URL: 3

  • Title: SAFETY DATA SHEET - C-Peptide Source: Thermo Fisher Scientific URL: 6

  • Title: 10 Peptide Std Lyophilized - SAFETY DATA SHEET Source: Agilent Technologies URL: 7

Sources

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